Cas no 95526-94-6 (Benzoic acid, 2-hydroxy-, cyclopentyl ester)
95526-94-6 structure
Product Name:Benzoic acid, 2-hydroxy-, cyclopentyl ester
CAS No:95526-94-6
MF:C12H14O3
MW:206.237763881683
CID:751781
PubChem ID:11521301
Update Time:2025-04-19
Benzoic acid, 2-hydroxy-, cyclopentyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-hydroxy-, cyclopentyl ester
- cyclopentyl 2-hydroxybenzoate
- SCHEMBL4653934
- 95526-94-6
- DTXSID70467969
-
- Inchi: 1S/C12H14O3/c13-11-8-4-3-7-10(11)12(14)15-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2
- InChI Key: WTXUSAZCTQAQMR-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1O)=O)C1CCCC1
Computed Properties
- Exact Mass: 206.094294304g/mol
- Monoisotopic Mass: 206.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.5Ų
Benzoic acid, 2-hydroxy-, cyclopentyl ester Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
95526-94-6 (Benzoic acid, 2-hydroxy-, cyclopentyl ester) Related Products
- 6259-76-3(Hexyl salicylate)
- 19666-16-1(Benzoic acid,2-hydroxy-, tridecyl ester)
- 19666-17-2(Benzoic acid,2-hydroxy-, tetradecyl ester)
- 118-56-9(Homosalate)
- 2050-08-0(2-Hydroxybenzoic Acid Pentyl Ester)
- 6969-49-9(Octyl salicylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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